Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate
CAS No.: 1235406-85-5
Cat. No.: VC3015573
Molecular Formula: C14H13ClF2N2O4S2
Molecular Weight: 410.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235406-85-5 |
---|---|
Molecular Formula | C14H13ClF2N2O4S2 |
Molecular Weight | 410.8 g/mol |
IUPAC Name | tert-butyl N-(5-chloro-2,4-difluorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate |
Standard InChI | InChI=1S/C14H13ClF2N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-4-8(15)9(16)5-10(11)17/h4-7H,1-3H3 |
Standard InChI Key | WQUXRPSUESZMDU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl |
Introduction
Chemical Structure and Properties
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate is characterized by a sulfonamide linkage between a thiazole ring and a halogenated phenyl system, protected by a tert-butoxycarbonyl (Boc) group. The compound's structural complexity contributes to its unique chemical behavior and potential pharmaceutical applications.
Basic Identification
The compound is identified by the following key parameters:
Parameter | Value |
---|---|
CAS Number | 1235406-85-5 |
MDL Number | MFCD22575038 |
Molecular Formula | C14H13ClF2N2O4S2 |
Molecular Weight | 410.84 |
Systematic Name | tert-Butyl N-(5-chloro-2,4-difluoro-phenyl)sulfonyl-N-thiazol-4-yl-carbamate |
Physical and Chemical Properties
The physical and chemical properties of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate have been studied through both experimental methods and predictive modeling:
Property | Value | Method of Determination |
---|---|---|
Boiling Point | 491.5±55.0 °C | Predicted |
Density | 1.523±0.06 g/cm³ | Predicted |
pKa | -0.37±0.10 | Predicted |
Appearance | White to off-white solid | Experimental |
Solubility | Soluble in organic solvents (DMF, DMSO, THF) | Experimental |
The compound contains several functional groups that contribute to its chemical reactivity, including the sulfonamide group, the thiazole ring, the halogenated phenyl system, and the tert-butoxycarbonyl protecting group .
Synthetic Pathways
Several synthetic routes have been developed for the preparation of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate, with varying yields and reaction conditions.
Standard Synthetic Procedure
The most commonly reported synthesis involves the reaction of tert-butyl thiazol-4-ylcarbamate with 5-chloro-2,4-difluorobenzenesulfonyl chloride in the presence of a base:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | tert-butyl thiazol-4-ylcarbamate (160.0 g, 799.0 mmol) in THF | Base: LiHMDS (1M, 1120 mL) at -78°C to 5°C | 67% |
2 | Addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride (355.3 g, 1440 mmol) in THF | At -78°C, then warming to ambient temperature for 12h | Final product |
3 | Work-up | Addition of saturated NH4Cl solution, extraction with ethyl acetate, drying over Na2SO4 | Purification by trituration with methanol |
The reaction proceeds through the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the sulfonyl chloride to form the sulfonamide linkage .
Alternative Synthetic Approach
An alternative approach with a lower yield but potentially milder conditions has also been documented:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | tert-butyl thiazol-4-ylcarbamate (8.0 g, 0.04 mol) in THF | Under N2, cooled to -78°C | 31.8% |
2 | Addition of LiHMDS (1M, 48 mL, 0.048 mol) | Stirring for 0.5h at -78°C, then warming to RT for 1h | Intermediate |
3 | Addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride (11.11 g, 0.048 mol) in THF | At -78°C, then warming to RT for 16h | Final product |
4 | Work-up | Addition of saturated NH4Cl solution, extraction with ethyl acetate, drying | Purification by column chromatography (PE:EtOAc = 4:1) |
This method results in a white solid with 95.9% purity (as determined by UV214) .
Structural Characterization
The structural characterization of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate has been conducted using various analytical techniques.
Spectroscopic Data
Spectroscopic analysis provides critical information about the structural features of the compound:
Analytical Method | Data |
---|---|
¹H NMR (400MHz, DMSO-d6) | δ 9.14 (d, J = 2.2 Hz, 1H), 8.25 (t, J = 7.6 Hz, 1H), 8.06-7.94 (m, 2H), 1.28 (s, 9H) |
¹H NMR (DMSO-d6) | δ 1.40 (s, 9H), 7.10 (m, 1H), 7.52 (m, 1H), 8.25 (t, 1H), 8.80 (m, 1H) |
¹H NMR (400 MHz, CDCl3) | δ 8.80 (d, J = 2.0 Hz, 1H), 8.23 (t, J = 7.6 Hz, 1H), 7.53 (d, J = 2.0 Hz, 1H), 7.09 (t, J = 8.4 Hz, 1H), 1.37 (s, 9H) |
MS (ES+) | m/z 310.8 (M - 99), 312.8 (M - 99) |
MS (m/z) | 411 (M+H) |
These spectral data confirm the structural features of the compound, including the thiazole ring protons, the aromatic protons of the fluorinated phenyl ring, and the tert-butyl group .
Pharmacological Applications
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate has been investigated for its potential pharmaceutical applications, particularly in the context of ion channel modulation.
Nav1.7 Sodium Channel Inhibition
Research suggests that this compound belongs to a class of molecules designed to selectively block Nav1.7 sodium ion channels:
Property | Description | Significance |
---|---|---|
Target | Nav1.7 sodium ion channels | Important for pain signaling |
Selectivity | Preferential binding to Nav1.7 over other sodium channel subtypes | Reduced off-target effects |
Potential Applications | Treatment of neuropathic pain conditions | Including postherpetic neuralgia, diabetic neuropathy, chronic lower back pain |
The compound is believed to act by binding to the Nav1.7 channel, thereby inhibiting sodium ion flow and interrupting pain signal transmission .
Pain Condition | Potential Mechanism |
---|---|
Postherpetic neuralgia | Blocking aberrant peripheral nerve sodium channel activity |
Trigeminal neuralgia | Reducing neuronal hyperexcitability |
Diabetic neuropathy | Minimizing abnormal sodium channel function in damaged nerves |
Chronic lower back pain | Attenuating persistent nociceptive signaling |
Phantom limb pain | Inhibiting ectopic discharge from injured nerves |
Cancer-related pain | Reducing sodium channel-mediated pain signals |
The selective nature of Nav1.7 inhibition may provide pain relief with fewer side effects compared to non-selective sodium channel blockers or traditional analgesics .
Chemical Modifications and Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate.
Key Structural Elements
Several structural elements are critical for the bioactivity of this compound:
Structural Element | Proposed Function |
---|---|
Thiazole Ring | Essential for binding to the target protein |
Sulfonamide Linkage | Provides conformational constraints and hydrogen bonding |
Chloro-difluorophenyl Group | Enhances lipophilicity and binding to hydrophobic pockets |
tert-Butoxycarbonyl Group | Acts as a protecting group, may be cleaved in vivo |
Modifications to these structural elements can significantly impact the compound's pharmacological profile .
Related Compounds
Several structurally related compounds have been developed and evaluated:
Related Compound | CAS Number | Structural Difference | Similarity Score |
---|---|---|---|
tert-Butyl thiazol-2-ylcarbamate | 170961-15-6 | Different thiazole position | 0.88 |
tert-Butyl 4-bromothiazol-2-ylcarbamate | 944804-88-0 | Different thiazole position and substitution | 0.83 |
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate | 1000576-79-3 | Additional methyl group | 0.79 |
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate | 1001419-35-7 | Different substitution pattern | 0.77 |
These related compounds provide valuable insights into structure-activity relationships and potential directions for further development .
Research Applications and Future Directions
Current research on tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate focuses on several key areas that may shape its future development.
Current Research Applications
The compound is currently being investigated in various research contexts:
Research Area | Focus |
---|---|
Medicinal Chemistry | Development of improved pain medications with fewer side effects |
Ion Channel Research | Understanding the structural basis of sodium channel selectivity |
Drug Delivery | Exploring prodrug approaches using the Boc-protected intermediate |
Synthetic Methodology | Development of more efficient synthetic routes |
These research directions contribute to the broader understanding of sulfonamide-based ion channel modulators .
Future Directions
Several promising directions for future research on this compound include:
Future Direction | Potential Impact |
---|---|
Structure-Based Drug Design | Rational optimization based on binding mode to Nav1.7 channels |
Combination Therapies | Synergistic effects with other pain medications |
Alternative Delivery Methods | Topical or targeted delivery to reduce systemic exposure |
Expanded Therapeutic Applications | Investigation for other channelopathies or pain syndromes |
Advancements in these areas could significantly enhance the therapeutic potential of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate or its derivatives .
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